



(5R)-Dinoprost tromethamine ELISA kit for biological samples

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| Compound of Interest | | |
|----------------------|-----------------------------|-----------|
| Compound Name: | (5R)-Dinoprost tromethamine | |
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An essential tool for researchers in reproductive biology, pharmacology, and veterinary medicine, the **(5R)-Dinoprost tromethamine** ELISA kit offers a highly sensitive and specific method for quantifying this synthetic prostaglandin $F2\alpha$ (PGF2 α) analog in various biological samples.[1][2] Dinoprost is widely used in veterinary medicine for the synchronization of estrus and induction of labor.[3][4] This competitive enzyme-linked immunosorbent assay provides a robust platform for pharmacokinetic studies, dose-response analyses, and research into the physiological effects of Dinoprost.

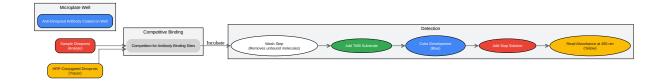
Assay Principle

This kit employs a competitive ELISA (Enzyme-Linked Immunosorbent Assay) format for the quantitative determination of **(5R)-Dinoprost tromethamine**.[5][6] This technique is particularly well-suited for the detection of small molecules like Dinoprost.[6] The core principle involves a competition between the Dinoprost present in the sample and a fixed amount of horseradish peroxidase (HRP) labeled Dinoprost for a limited number of binding sites on a specific antibody coated onto the microplate wells.

During the incubation period, the Dinoprost from the sample and the HRP-conjugated Dinoprost bind to the antibody. The amount of HRP-conjugated Dinoprost that binds to the antibody is inversely proportional to the concentration of Dinoprost in the sample. After a wash step to remove unbound substances, a substrate solution is added. The resulting color development, catalyzed by the bound HRP, is measured spectrophotometrically. The intensity



of the color is inversely proportional to the concentration of Dinoprost in the sample; a high concentration of Dinoprost in the sample will lead to a low signal, and vice versa.[7][8]



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Caption: Workflow of the competitive ELISA for Dinoprost detection.

Materials Materials Provided



| Component | Quantity | Storage |
|--|----------|------------------|
| Anti-Dinoprost Antibody Coated Microplate (96 wells) | 1 plate | 4°C |
| (5R)-Dinoprost tromethamine Standard | 1 vial | -20°C |
| HRP-Conjugated Dinoprost | 1 vial | 4°C |
| Standard and Sample Diluent | 1 bottle | 4°C |
| Wash Buffer Concentrate (20x) | 1 bottle | 4°C |
| TMB Substrate | 1 bottle | 4°C |
| Stop Solution | 1 bottle | 4°C |
| Plate Sealer | 2 sheets | Room Temperature |

Materials Required but Not Provided

| Item | | |
|---|--|--|
| Deionized or distilled water | | |
| Precision pipettes and disposable tips | | |
| Graduated cylinders | | |
| A 37°C incubator | | |
| Absorbent paper | | |
| 96-well microplate reader capable of measuring absorbance at 450 nm | | |
| Vortex mixer | | |

Experimental Protocols Reagent Preparation

• Wash Buffer (1x): Dilute the 20x Wash Buffer Concentrate with deionized water at a 1:20 ratio. For the entire plate, add 20 mL of 20x concentrate to 380 mL of water. Store at 4°C.



- **(5R)-Dinoprost tromethamine** Standard: Reconstitute the lyophilized standard with the provided Standard and Sample Diluent to create a stock solution. Allow it to sit for 10-15 minutes and mix gently. Prepare a dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25 pg/mL) using the Standard and Sample Diluent. The diluent serves as the zero standard (0 pg/mL).
- HRP-Conjugated Dinoprost: Dilute the concentrated HRP-conjugate with the Standard and Sample Diluent according to the instructions on the vial label. Prepare this solution immediately before use.

Sample Preparation

The suitability of this kit for various biological samples requires validation by the end-user. The following are general guidelines:

- Plasma: Collect blood using EDTA as an anticoagulant.[9] Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[9] Assay the supernatant immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Serum: Allow blood to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Collect the serum and store as described for plasma.
- Urine: Aseptically collect a urine sample. Centrifuge to remove particulates. Assay immediately or store at -20°C.
- Cell Culture Supernatants: Centrifuge cell culture media at 1500 x g for 10 minutes to remove cells and debris. Assay the supernatant immediately or store at -20°C.

Note: Samples may require dilution with the Standard and Sample Diluent to fall within the assay's standard curve range.

Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Determine the number of wells to be used and secure the plate sealer on the unused wells.



- Add Standards and Samples: Add 50 μ L of the prepared standards and samples to the appropriate wells.
- Add HRP-Conjugated Dinoprost: Add 50 µL of the diluted HRP-Conjugated Dinoprost to each well.
- Incubate: Cover the plate with a new plate sealer and incubate for 1 hour at 37°C.
- Wash: Aspirate the liquid from each well. Add 300 μL of 1x Wash Buffer to each well and let it sit for 1-2 minutes. Aspirate the buffer. Repeat the wash process four more times for a total of five washes. After the final wash, invert the plate and blot it against clean absorbent paper to remove any remaining buffer.
- Add Substrate: Add 90 μL of TMB Substrate to each well.
- Incubate: Incubate the plate for 15-20 minutes at 37°C in the dark.
- Stop Reaction: Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Read Absorbance: Read the optical density (OD) at 450 nm within 10 minutes of adding the Stop Solution.

Data Presentation and Analysis Calculation of Results

The concentration of Dinoprost is calculated based on a standard curve.

- Calculate the average absorbance for each set of replicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- The percentage of binding can be calculated as: %B/B₀ = (Mean OD of Sample or Standard / Mean OD of Zero Standard) x 100



- Plot %B/B₀ (y-axis) against the standard concentrations (x-axis).
- Determine the concentration of Dinoprost in the samples by interpolating their mean absorbance or %B/B₀ values from the standard curve.

Typical Performance Characteristics

The following data are for demonstration purposes only and may not reflect the performance of a specific lot.

| Parameter | Specification |
|-----------------------------|---|
| Sensitivity | < 10 pg/mL |
| Assay Range | 31.25 - 1000 pg/mL |
| Specificity | High specificity for (5R)-Dinoprost tromethamine. Low cross-reactivity with other prostaglandins. |
| Intra-Assay Precision (CV%) | < 10%[9] |
| Inter-Assay Precision (CV%) | < 15%[9] |
| Recovery | 85-115% for spiked samples |

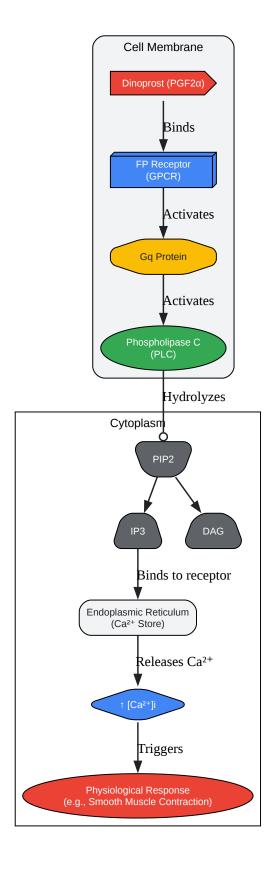
Biological Context: Dinoprost Signaling Pathway

(5R)-Dinoprost tromethamine mimics the action of endogenous Prostaglandin F2 α (PGF2 α). [4][10] It binds to the Prostaglandin F2 α receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][10] This binding initiates a signaling cascade that is crucial for its physiological effects, such as smooth muscle contraction.

The activation of the FP receptor by Dinoprost leads to the coupling and activation of the Gq alpha subunit of a heterotrimeric G-protein.[11] Activated Gαq stimulates the enzyme Phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering a rapid release of stored calcium (Ca²⁺) into the cytoplasm.[11][12] The elevated intracellular Ca²⁺ concentration is a key event



that leads to the contraction of smooth muscle cells, a primary mechanism of action for Dinoprost.[10]





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Caption: Simplified signaling pathway of Dinoprost (PGF2 α).

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